1-Tert-butyl 5-methyl 3-methylpent-2-enedioate
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Overview
Description
1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is an organic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a pent-2-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 5-methyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Tert-butyl 5-methyl 3-methylpent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl 3,5-dimethylbenzene: Similar in structure but with a benzene ring instead of a pent-2-enedioate backbone.
1-Tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate: Contains a pyrrolidine ring and two ester groups.
1-Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a tert-butyl group.
Uniqueness
1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is unique due to its specific ester structure and the presence of both tert-butyl and methyl groups
Properties
CAS No. |
663957-94-6 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-methylpent-2-enedioate |
InChI |
InChI=1S/C11H18O4/c1-8(6-9(12)14-5)7-10(13)15-11(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
QEJGIKWBTOQUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
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